molecular formula C19H23NO5S2 B7833355 (3S4R)-3-{[(4-METHOXYPHENYL)METHYL]AMINO}-4-(4-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE

(3S4R)-3-{[(4-METHOXYPHENYL)METHYL]AMINO}-4-(4-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7833355
M. Wt: 409.5 g/mol
InChI Key: MYRYGPOIFHLTOJ-OALUTQOASA-N
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Description

(3S4R)-3-{[(4-METHOXYPHENYL)METHYL]AMINO}-4-(4-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound that belongs to the class of sulfonyl-containing tetrahydrothiophenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S4R)-3-{[(4-METHOXYPHENYL)METHYL]AMINO}-4-(4-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Tetrahydrothiophene Ring: This can be achieved through a cyclization reaction involving a suitable diene and a thiol.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation using sulfonyl chlorides in the presence of a base.

    Attachment of the Methoxybenzyl Group: This step involves the alkylation of the amine group with 4-methoxybenzyl chloride under basic conditions.

    Final Oxidation: The final step involves the oxidation of the sulfur atom to form the 1,1-dioxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group back to a sulfide or thiol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new sulfonyl-containing molecules.

Biology

In biological research, such compounds may be investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications may include the development of new drugs targeting specific biological pathways, such as anti-inflammatory or anticancer agents.

Industry

In the industrial sector, these compounds can be used in the synthesis of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (3S4R)-3-{[(4-METHOXYPHENYL)METHYL]AMINO}-4-(4-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE would depend on its specific biological target. Generally, sulfonyl-containing compounds can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The molecular targets and pathways involved would be specific to the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-N-(4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]tetrahydrothiophen-3-amine: Without the 1,1-dioxide group.

    (3S,4R)-N-(4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]tetrahydrothiophen-3-amine 1-oxide: With a single oxygen atom.

Uniqueness

The presence of the 1,1-dioxide group in (3S4R)-3-{[(4-METHOXYPHENYL)METHYL]AMINO}-4-(4-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE may confer unique chemical and biological properties, such as increased polarity, enhanced reactivity, and specific interactions with biological targets.

Properties

IUPAC Name

(3S,4R)-N-[(4-methoxyphenyl)methyl]-4-(4-methylphenyl)sulfonyl-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5S2/c1-14-3-9-17(10-4-14)27(23,24)19-13-26(21,22)12-18(19)20-11-15-5-7-16(25-2)8-6-15/h3-10,18-20H,11-13H2,1-2H3/t18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRYGPOIFHLTOJ-OALUTQOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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